molecular formula C16H16N2O B3983490 (E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one

(E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one

Cat. No.: B3983490
M. Wt: 252.31 g/mol
InChI Key: QKXUKAUFFRTIFS-JLHYYAGUSA-N
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Description

(E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is an organic compound that belongs to the class of enones It features a conjugated system with a pyridine ring and a butenone moiety, which is substituted with a 4-methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one typically involves the condensation of 4-methylaniline with a suitable pyridine derivative under basic conditions. A common synthetic route includes the following steps:

    Formation of the Enone Intermediate: The reaction between a pyridine aldehyde and an acetyl compound in the presence of a base such as sodium hydroxide or potassium carbonate.

    Condensation Reaction: The enone intermediate is then reacted with 4-methylaniline under reflux conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the enone to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.

    Substitution: N-bromosuccinimide, halogenated solvents, room temperature to mild heating.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(N-methylanilino)-3-pentene-2-one: Similar structure with a pentene moiety instead of a butenone.

    3,4-Dihydro-2(1H)-pyridones: Compounds with a similar pyridine ring but different functional groups.

    2,6-Bis((benzoyl-R)amino)pyridine: Derivatives with similar pyridine-based structures but different substituents.

Uniqueness

(E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one is unique due to its specific combination of a pyridine ring and a 4-methylanilino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-methylanilino)-1-pyridin-3-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-5-7-15(8-6-12)18-13(2)10-16(19)14-4-3-9-17-11-14/h3-11,18H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXUKAUFFRTIFS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=CC(=O)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C/C(=O)C2=CN=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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